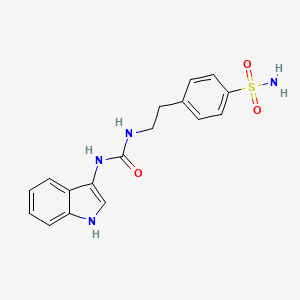
4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide is a small molecule with the molecular formula C17H18N4O3S and a molecular weight of 358.42 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide typically involves the reaction of indole derivatives with sulfonamide groups. One common method includes the use of indole-3-carboxaldehyde as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the urea and sulfonamide bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield different indole-3-ethylamine derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to the modulation of cellular processes . The sulfonamide group can enhance the compound’s binding affinity to certain enzymes and proteins, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: A precursor in the synthesis of 4-(2-(3-(1H-indol-3-yl)ureido)ethyl)benzenesulfonamide, known for its biological activities.
Sulfonamide derivatives: Compounds with similar sulfonamide groups, used in various therapeutic applications.
Uniqueness
This compound is unique due to its combination of the indole and sulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different scientific fields and enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-[2-(4-sulfamoylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c18-25(23,24)13-7-5-12(6-8-13)9-10-19-17(22)21-16-11-20-15-4-2-1-3-14(15)16/h1-8,11,20H,9-10H2,(H2,18,23,24)(H2,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESYOSRDTBERQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea](/img/structure/B2417326.png)
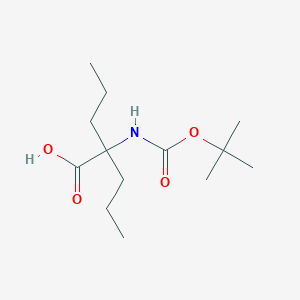
![2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide](/img/structure/B2417330.png)
![4-ethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2417331.png)
![2-(4-acetylphenyl)-4-[2-(4-chlorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2417333.png)
![{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B2417334.png)
![4-amino-N5-[(4-fluorophenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2417338.png)
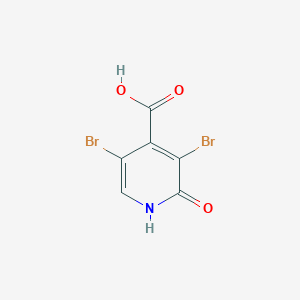
![N-(5-chloro-2-methylphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2417341.png)
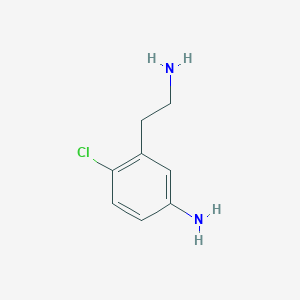
![4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2417343.png)
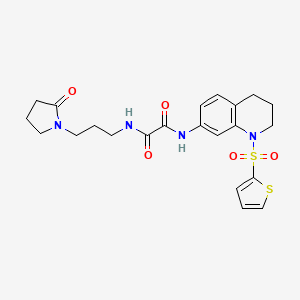
![Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride](/img/structure/B2417345.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2417349.png)
